Cas no 192446-70-1 (4-Bromo-2,3,6-trifluorophenol)

4-ブロモ-2,3,6-トリフルオロフェノールは、芳香族ハロゲン化化合物の一種であり、特にフェノール骨格にブロム原子と3つのフッ素原子が選択的に導入された構造を持つ。この化合物は、医農薬中間体や有機電子材料の合成において重要な役割を果たす。ハロゲン原子の位置特異的配置により、求電子置換反応やカップリング反応における高い反応性を示し、精密有機合成における多様な誘導体化が可能である。さらに、フッ素原子の導入により脂溶性の向上や代謝安定性が期待されるため、生体関連化合物の設計にも有用である。高純度品はX線結晶構造解析やNMRによる品質保証が行われている。

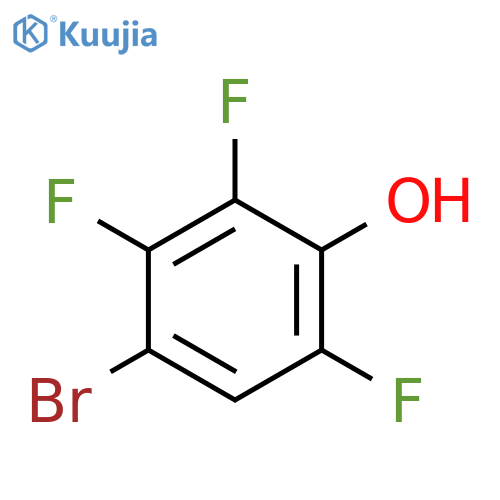

4-Bromo-2,3,6-trifluorophenol structure

商品名:4-Bromo-2,3,6-trifluorophenol

4-Bromo-2,3,6-trifluorophenol 化学的及び物理的性質

名前と識別子

-

- DTXSID00479454

- SCHEMBL8564414

- ZB0628

- Phenol, 4-bromo-2,3,6-trifluoro-

- F92225

- AKOS024263334

- ZFHGAOPLTHSAQQ-UHFFFAOYSA-N

- CS-0437298

- 192446-70-1

- 973-226-9

- MFCD22414509

- 4-Bromo-2,3,6-trifluorophenol

-

- インチ: InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

- InChIKey: ZFHGAOPLTHSAQQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 225.92411g/mol

- どういたいしつりょう: 225.92411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-Bromo-2,3,6-trifluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC47872-5g |

4-Bromo-2,3,6-trifluorophenol |

192446-70-1 | 95% | 5g |

£700.00 | 2025-02-21 | |

| Apollo Scientific | PC47872-250mg |

4-Bromo-2,3,6-trifluorophenol |

192446-70-1 | 95% | 250mg |

£80.00 | 2025-02-21 | |

| Apollo Scientific | PC47872-1g |

4-Bromo-2,3,6-trifluorophenol |

192446-70-1 | 95% | 1g |

£240.00 | 2025-02-21 |

4-Bromo-2,3,6-trifluorophenol 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

192446-70-1 (4-Bromo-2,3,6-trifluorophenol) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬